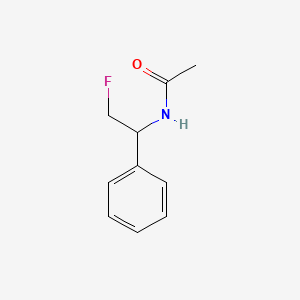

N-(2-Fluoro-1-phenylethyl)acetamide

Beschreibung

N-(2-Fluoro-1-phenylethyl)acetamide is a fluorinated acetamide derivative characterized by a phenylethyl backbone substituted with a fluorine atom at the 2-position and an acetylated amine group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Eigenschaften

CAS-Nummer |

183995-36-0 |

|---|---|

Molekularformel |

C10H12FNO |

Molekulargewicht |

181.21 |

IUPAC-Name |

N-(2-fluoro-1-phenylethyl)acetamide |

InChI |

InChI=1S/C10H12FNO/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13) |

InChI-Schlüssel |

TWESZYJYVKWZBY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CF)C1=CC=CC=C1 |

Synonyme |

Acetamide, N-(2-fluoro-1-phenylethyl)- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares N-(2-Fluoro-1-phenylethyl)acetamide with key analogs based on substituents, molecular weight, and predicted or reported properties:

Key Observations :

- Lipophilicity : Fluorine substitution generally increases lipophilicity, as seen in this compound and its fluorophenyl analogs. However, polar groups like hydroxy (in N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide) or sulfonylpiperazine (in compounds) reduce lipophilicity and enhance water solubility .

- Metabolic Stability : Fluorine atoms at ortho positions (as in the target compound) may slow oxidative metabolism compared to para-fluorinated analogs .

- Biological Activity : Substituents like benzothiazole-sulfonyl-piperazine () or trifluoromethylbenzothiazole () correlate with antimicrobial or enzyme inhibitory effects, whereas simple fluorinated phenylethyl groups (target compound) lack explicit activity data in the evidence .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- Compounds : Derivatives with benzothiazole-sulfonyl-piperazine moieties (e.g., compounds 47, 48) showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to their ability to disrupt microbial membrane integrity .

- This compound: No direct antimicrobial data are reported, but its structural simplicity suggests weaker activity compared to complex derivatives with heterocyclic substituents.

Enzyme Interactions

- N-acetyl Norfentanyl (): A structurally distinct acetamide (C₁₆H₂₂N₂O₂) with opioid receptor affinity, highlighting the role of bulky aromatic groups in receptor binding .

- Trifluoroacetamide Derivatives () : Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide exhibit enzyme inhibition via halogen bonding and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.